(E)-2-(1-methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile

Description

Properties

IUPAC Name |

(2E)-2-(1-methylpyridin-2-ylidene)-2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3S/c1-20-10-6-5-9-16(20)14(11-18)17-19-15(12-21-17)13-7-3-2-4-8-13/h2-10,12H,1H3/b16-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKZDLUBHPTQEZ-JQIJEIRASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=CC1=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C=CC=C/C1=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(1-methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant case studies.

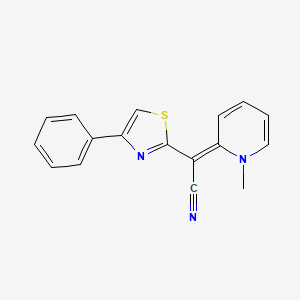

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antitumor Activity

- Thiazole derivatives often exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds similar to this one have IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and HeLa .

- A recent study indicated that thiazole-linked compounds demonstrated potent antiproliferative activity, with some derivatives achieving IC50 values comparable to established anticancer drugs like doxorubicin .

-

Antimicrobial Properties

- The thiazole moiety is recognized for its antimicrobial effects. Compounds containing the thiazole ring have been tested against a range of pathogens, including bacteria and fungi. For instance, certain thiazole derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli .

- The presence of electron-withdrawing groups in the structure enhances antimicrobial activity, which could be a significant feature of this compound.

-

Anticonvulsant Activity

- Thiazole derivatives have been investigated for their anticonvulsant properties. Some analogues have shown effectiveness in animal models of epilepsy, indicating potential therapeutic applications in seizure disorders .

- The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can lead to enhanced anticonvulsant efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | MCF-7 | 1.98 | |

| Antitumor | HeLa | 1.61 | |

| Antimicrobial | Staphylococcus aureus | 10.0 | |

| Anticonvulsant | PTZ-induced seizures | 24.38 |

Detailed Findings

- Antitumor Activity : A study focusing on thiazole derivatives revealed that those with specific substitutions on the phenyl ring displayed enhanced cytotoxicity against cancer cell lines, with IC50 values significantly lower than those of traditional chemotherapeutics .

- Antimicrobial Effects : In vitro tests demonstrated that compounds similar to this compound exhibited broad-spectrum antimicrobial activity, particularly against gram-positive bacteria .

- Anticonvulsant Properties : Research into the anticonvulsant potential of thiazole derivatives indicated that certain modifications could lead to substantial improvements in efficacy, suggesting that further development of such compounds could yield new treatments for epilepsy .

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related acetonitrile derivatives, as outlined below:

Structural and Functional Group Comparisons

Key Observations :

- Steric Effects : Substituents like the 5-acetyl group in 6b introduce steric bulk, which may reduce reactivity compared to the target compound’s simpler pyridine-thiazole system .

- Biological Activity : Chlorophenyl (compound 30) and fluorophenyl (compound 2ah) substituents in analogs are associated with increased antibacterial and anticancer activities due to electron-withdrawing effects .

Physical and Spectroscopic Properties

Key Observations :

- The cyano group (C≡N) consistently appears at ~2,180–2,246 cm⁻¹ in IR spectra across analogs .

- Aromatic protons in the 7.4–8.1 ppm range and NH signals near 10.5 ppm are common in ¹H NMR spectra of related compounds .

- Higher melting points in fluorophenyl derivatives (e.g., 2ah) suggest increased crystallinity due to halogen-mediated intermolecular interactions .

Key Observations :

Q & A

(Basic) What are the standard synthetic routes and characterization methods for (E)-2-(1-methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile?

The compound can be synthesized via condensation reactions using sodium ethoxide as a base. For example, 2-(4-phenylthiazol-2-yl)acetonitrile derivatives are prepared by treating precursors (e.g., compound 29a) with sodium ethoxide in absolute ethanol, followed by reaction with brominated ketones like 2-bromo-4'-chloroacetophenone. Yields typically reach ~70%, with characterization via IR (e.g., C≡N stretch at 2248 cm⁻¹) and NMR spectroscopy. Melting points (e.g., 63–65°C) are used for purity validation .

(Advanced) How can computational methods like DFT resolve electronic structure ambiguities in this compound?

Density Functional Theory (DFT) studies, such as those applied to structurally similar imidazodipyridines, can model the compound’s electron density distribution, frontier molecular orbitals, and reactive sites. For example, gradient expansions of local kinetic-energy density (as in the Colle-Salvetti method) allow correlation energy calculations, validated against experimental spectroscopic data. This approach helps predict charge-transfer properties and tautomeric stability, critical for optimizing synthetic pathways .

(Basic) What spectroscopic techniques are essential for verifying the compound’s structural integrity?

Key techniques include:

- IR spectroscopy : Identify functional groups (e.g., C≡N at ~2248 cm⁻¹, C=N at ~1586 cm⁻¹) .

- ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.2–8.3 ppm, methyl groups at δ 2.3–3.1 ppm).

- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

(Advanced) How can reaction conditions be optimized to address low yields in analogous thiazole-acetonitrile syntheses?

Contradictions in yield (e.g., 58–91% for similar derivatives) may arise from solvent polarity, base strength, or reaction time. Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity vs. ethanol.

- Catalyst selection : Transition metals (e.g., Pd) or Lewis acids (e.g., ZnCl₂) could stabilize intermediates.

- Kinetic studies : Monitor reaction progress via TLC or in situ spectroscopy to identify rate-limiting steps .

(Advanced) What strategies are used to analyze bioactivity data discrepancies in thiazole derivatives?

For example, if anticancer activity varies across studies:

- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring).

- In vitro assays : Standardize cell lines (e.g., MCF-7 vs. HeLa) and assay conditions (e.g., incubation time).

- QSAR modeling : Correlate molecular descriptors (e.g., logP, HOMO/LUMO gaps) with bioactivity to identify key pharmacophores .

(Basic) How is the (E)-configuration of the ylidene group confirmed?

- X-ray crystallography : Resolves spatial arrangement (if crystals are obtainable).

- NOESY NMR : Detects through-space interactions between the methyl group and adjacent protons.

- UV-Vis spectroscopy : Compare experimental λmax with DFT-predicted electronic transitions for E/Z isomers .

(Advanced) What mechanistic insights explain the compound’s reactivity in cyclocondensation reactions?

The α-cyano group activates the adjacent carbon for nucleophilic attack, enabling cyclization with hydrazines or amines. DFT studies on similar systems reveal transition states stabilized by resonance between the nitrile and thiazole rings. Solvent effects (e.g., ethanol vs. acetonitrile) modulate reaction kinetics by stabilizing charged intermediates .

(Basic) How are purity and stability assessed during storage?

- HPLC : Monitor degradation products (e.g., hydrolysis of the nitrile group).

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >150°C typical for nitriles).

- Moisture sensitivity tests : Store under inert atmosphere if hygroscopic .

(Advanced) How do substituents on the thiazole ring influence electronic properties?

Electron-donating groups (e.g., -OCH₃) raise HOMO energy, enhancing electron-donating capacity. Conversely, electron-withdrawing groups (e.g., -NO₂) lower LUMO energy, improving charge-transfer interactions. These effects are quantifiable via cyclic voltammetry and correlated with catalytic or optoelectronic applications .

(Advanced) What collaborative approaches integrate synthetic and computational data to resolve structural ambiguities?

- Hybrid DFT-NMR : Simulate ¹³C chemical shifts and compare with experimental data.

- Crystal structure prediction (CSP) : Use algorithms like USPEX to model polymorphs when experimental diffraction data are unavailable.

- Machine learning : Train models on existing datasets to predict reaction outcomes or spectroscopic features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.